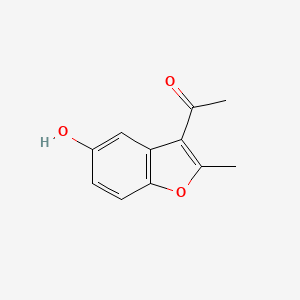

1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

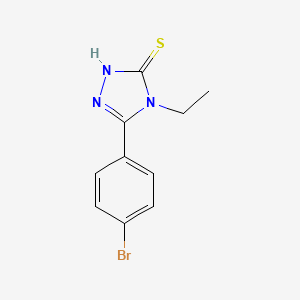

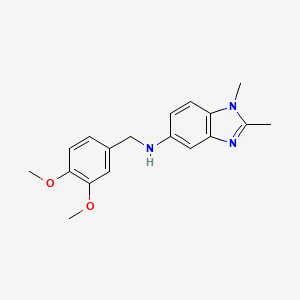

“1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone” is a naturally occurring organic compound. It has a molecular formula of C11H10O3 and a molecular weight of 190.195 g/mol .

Molecular Structure Analysis

The molecular structure of “1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone” consists of a benzofuran ring attached to an ethanone group . The benzofuran ring contains a five-membered furan ring fused with a benzene ring .Physical And Chemical Properties Analysis

“1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone” has a molecular weight of 190.195 g/mol . .Aplicaciones Científicas De Investigación

Anticancer Activity

Benzofuran derivatives, including compounds similar to 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone, have shown significant cell growth inhibitory effects on various types of cancer cells. For instance, certain benzofuran compounds have demonstrated inhibition rates of over 50% in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells .

Cytotoxic Properties

These compounds have also been tested for their cytotoxic properties on human cancer cells and healthy cells. The ability to differentiate between cancerous and non-cancerous cells is crucial for developing effective and targeted cancer therapies .

Antibacterial Activities

Benzofuran derivatives have been screened for antibacterial activities using standard and clinical strains. The presence of certain substituents like halogens or hydroxyl groups on the benzofuran scaffold has been associated with good antimicrobial activity .

Synthesis Techniques

Microwave-assisted synthesis (MWI) has been employed to obtain new classes of benzofuran compounds with potential anticancer activity against human ovarian cancer cell lines . Additionally, total synthesis involving copper-mediated and palladium-catalyzed coupling reactions has been utilized to create natural products containing benzofuran rings .

Molecular Research

The molecular structure and properties of 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone are well-documented, which aids in further research and development of related compounds with potential therapeutic applications .

Commercial Availability

Direcciones Futuras

Mecanismo De Acción

Target of Action

Benzofuran compounds, to which this compound belongs, have been shown to exhibit a wide range of biological and pharmacological activities .

Mode of Action

Benzofuran derivatives have been found to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Biochemical Pathways

Given the broad range of clinical uses of benzofuran derivatives, it can be inferred that this compound may influence a variety of biochemical pathways .

Propiedades

IUPAC Name |

1-(5-hydroxy-2-methyl-1-benzofuran-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6(12)11-7(2)14-10-4-3-8(13)5-9(10)11/h3-5,13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVYQEMDTUNTIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354637 |

Source

|

| Record name | 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone | |

CAS RN |

28241-99-8 |

Source

|

| Record name | 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid](/img/structure/B1332446.png)

![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)

![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)

![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)

![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)

![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)